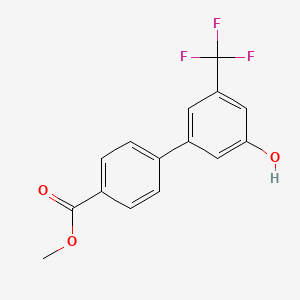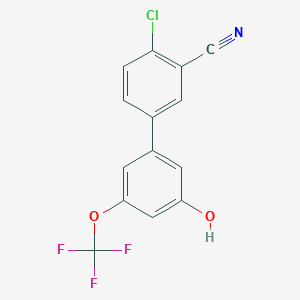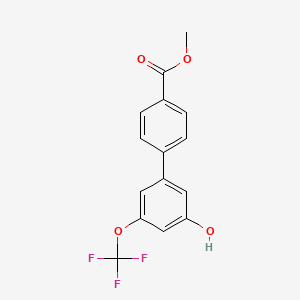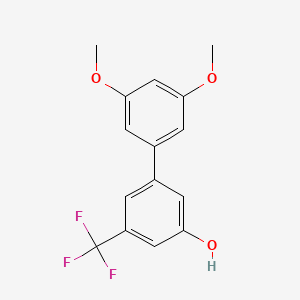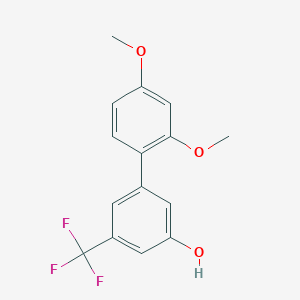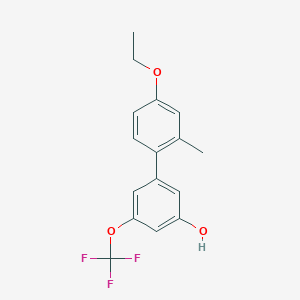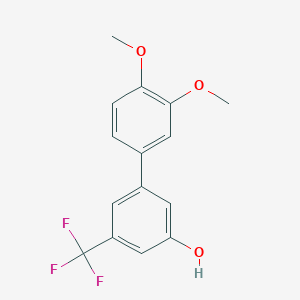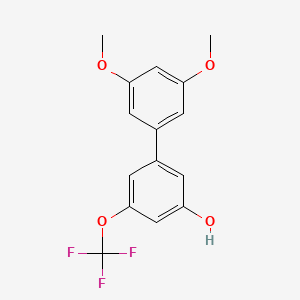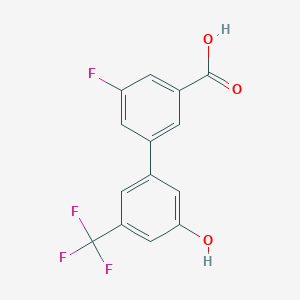
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-DMPT-95) is a highly polar compound with a wide range of scientific applications. It is a phenolic compound with a molecular weight of 374.33 g/mol and a melting point of 130-133°C. 5-DMPT-95 is a colorless to yellowish-brown crystalline solid with an aromatic odor. This compound is a useful reagent in organic synthesis and is used in a variety of scientific research applications.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. It has been suggested that the compound acts as an electron acceptor, which can be used to initiate a variety of organic reactions. It is also believed to act as an inhibitor of some enzymes, which can be used to regulate the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it has been suggested that the compound may have some potential anti-inflammatory, antioxidant, and antifungal properties. It has also been suggested that the compound may have some potential in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is that it is a highly polar compound, which makes it an ideal reagent for a variety of organic reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% in scientific research. These include further research into its potential anti-inflammatory, antioxidant, and antifungal properties. Further research could also be conducted into its potential as an inhibitor of certain enzymes. Additionally, further research could be conducted into its potential use in the synthesis of peptides and other compounds. Finally, further research could be conducted into its potential use in the treatment of certain types of cancer.
Synthesemethoden
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by a number of methods. The most common method is a multi-step reaction involving the reaction of 3,4-dimethoxyphenol with trifluoromethoxyphenol in a solvent such as acetic acid. This reaction is followed by the addition of a base such as pyridine, and then the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis for the preparation of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, catalysts, and other materials. 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% is also used in the synthesis of peptides, and it is a useful reagent for the preparation of chiral compounds.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O4/c1-20-13-4-3-9(7-14(13)21-2)10-5-11(19)8-12(6-10)22-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFDGNLTZVQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686669 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-07-8 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





